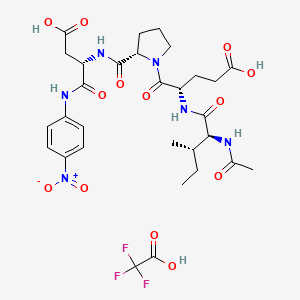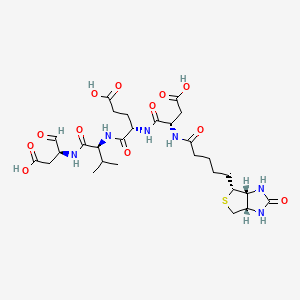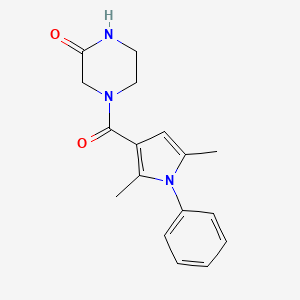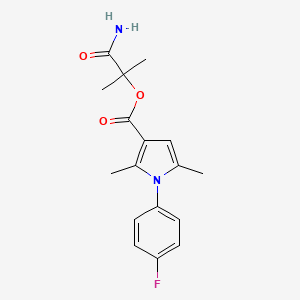
Nepsilon-(1-Carboxymethyl)-L-lysine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 is a deuterated form of Nepsilon-(1-Carboxymethyl)-L-lysine, an advanced glycation end product (AGE). This compound is often used in scientific research to study the effects of glycation on proteins and its implications in various diseases, including diabetes, Alzheimer’s disease, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 can be synthesized through the nonenzymatic glycation of lysine residues. The process involves the reaction of lysine with reducing sugars under controlled conditions to form the glycation product . The deuterated form is achieved by incorporating deuterium atoms into the lysine molecule before the glycation reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced glycation techniques. The process is optimized for high yield and purity, often employing liquid chromatography and mass spectrometry for purification and verification .
Chemical Reactions Analysis
Types of Reactions
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of reactive oxygen species (ROS).
Reduction: The gain of electrons or hydrogen atoms, which can reverse some of the oxidative modifications.
Substitution: Replacement of one functional group with another, which can alter the compound’s properties and reactivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed to understand the compound’s behavior under different conditions .
Scientific Research Applications
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the effects of glycation on protein structure and function.
Biology: Helps in understanding the role of AGEs in cellular processes and disease mechanisms.
Medicine: Investigated for its involvement in chronic diseases like diabetes, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting AGEs
Mechanism of Action
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 exerts its effects primarily through the formation of advanced glycation end products (AGEs). These AGEs interact with the receptor for AGEs (RAGE), initiating signaling cascades that involve the activation of pathways such as NF-κB and MAPKs. This interaction can lead to various cellular responses, including inflammation, oxidative stress, and altered gene expression .
Comparison with Similar Compounds
Similar Compounds
Nepsilon-(1-Carboxymethyl)-L-lysine: The non-deuterated form, commonly studied for its role in glycation.
Nepsilon-(1-Carboxyethyl)-L-lysine: Another AGE formed through similar glycation processes.
Pentosidine: An AGE that is often studied alongside Nepsilon-(1-Carboxymethyl)-L-lysine for its role in disease mechanisms
Uniqueness
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 is unique due to its deuterated nature, which allows for more precise studies using mass spectrometry and other analytical techniques. This makes it particularly valuable in research focused on understanding the detailed mechanisms of glycation and its effects on proteins .
Properties
Molecular Formula |
C8H16N2O4 |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(2S)-2-amino-6-(carboxymethylamino)-2,6,6-trideuteriohexanoic acid |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i4D2,6D |
InChI Key |
NUXSIDPKKIEIMI-SASOZDAZSA-N |
Isomeric SMILES |
[2H][C@](CCCC([2H])([2H])NCC(=O)O)(C(=O)O)N |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)


![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)

![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)


![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
![4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B10797128.png)


